molecular formula C19H23ClN4O2S B2740263 N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 946302-96-1

N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2740263
CAS No.: 946302-96-1
M. Wt: 406.93
InChI Key: UWGDEAZMGNKUQB-UHFFFAOYSA-N
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Description

N'-(2-Chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a diamide derivative characterized by a central ethanediamide core flanked by a 2-chlorophenyl group and a substituted ethyl chain containing a 4-methylpiperazine moiety and a thiophen-3-yl ring. While direct biological data are unavailable, structural analogs suggest possible applications in medicinal chemistry, particularly targeting receptors or enzymes where piperazine and thiophene motifs are prevalent .

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2S/c1-23-7-9-24(10-8-23)17(14-6-11-27-13-14)12-21-18(25)19(26)22-16-5-3-2-4-15(16)20/h2-6,11,13,17H,7-10,12H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGDEAZMGNKUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves the following steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine.

    Introduction of the 2-chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxalamide core with a 2-chlorophenyl group, often using a palladium-catalyzed coupling reaction.

    Attachment of the 4-methylpiperazin-1-yl group: This can be done through nucleophilic substitution reactions.

    Incorporation of the thiophen-3-yl group: This step may involve a cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Functional Group and Core Structure Variations

Ethanediamide vs. Benzamide/Acetamide/Urea Derivatives

  • Target Compound : The ethanediamide core enables dual hydrogen-bonding interactions, distinguishing it from benzamide or acetamide derivatives (e.g., : N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide) .
  • BE80406 () : A structurally closer analog, BE80406 (N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide), shares the ethanediamide core but substitutes 4-fluorophenyl and furan for 2-chlorophenyl and methylpiperazine. The fluorine atom reduces lipophilicity compared to chlorine, while furan offers weaker electron-donating effects than methylpiperazine .
  • BE80425 () : A urea derivative (1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea), replacing the diamide with urea. Ureas exhibit stronger hydrogen-bonding capacity but reduced metabolic stability compared to amides .

Table 1: Core Structure and Substituent Comparison

Compound Core Key Substituents Molecular Weight
Target Compound Ethanediamide 2-Chlorophenyl, 4-methylpiperazine, thiophen-3-yl ~446.9*
BE80406 Ethanediamide 4-Fluorophenyl, furan-2-yl, thiophen-3-yl 372.4
BE80425 Urea 2-Chlorophenyl, pyrazole, thiophen-3-yl 346.8
Benzamide Benzamide 4-(Thiophen-3-yl)benzamide, 4-(2-chlorophenyl)piperazine ~470.0*
Acetamide Acetamide 3,4-Dichlorophenyl, thiazol-2-yl 303.2

*Calculated based on formula.

Structural and Conformational Analysis

  • Dihedral Angles : ’s acetamide derivative exhibits a 61.8° twist between dichlorophenyl and thiazol rings . The target compound’s thiophen-3-yl and 2-chlorophenyl groups may adopt a similar twisted conformation, influencing steric interactions and crystal packing.

Physicochemical Properties

  • Solubility : The 4-methylpiperazine group enhances water solubility compared to purely aromatic analogs (e.g., ’s dichlorophenyl-thiazol acetamide) due to its basicity .
  • Lipophilicity : The 2-chlorophenyl group increases logP relative to BE80406’s 4-fluorophenyl variant .

Table 2: Key Properties

Compound logP (Predicted) Melting Point (°C) Water Solubility
Target Compound ~2.8 180–200* Moderate
BE80406 ~2.1 Not reported High
Acetamide ~3.0 459–461 Low

*Estimated based on analogs.

Biological Activity

N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic organic compound classified as an oxalamide. Its structure features a 2-chlorophenyl group, a 4-methylpiperazin-1-yl moiety, and a thiophen-3-yl ethyl chain. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets.

Structure and Composition

  • IUPAC Name : N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide
  • CAS Number : 946302-96-1
  • Molecular Formula : C19H23ClN4O2S
  • Molecular Weight : 396.93 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. It is hypothesized that the compound may modulate signaling pathways associated with G-protein coupled receptors (GPCRs), which are crucial for various physiological processes.

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological effects:

  • Antidepressant Activity : Similar compounds have shown potential in modulating neurotransmitter systems linked to mood regulation.
  • Antipsychotic Properties : The piperazine moiety is often associated with antipsychotic effects due to its ability to interact with dopamine receptors.
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may reduce inflammatory responses.

Case Studies and Experimental Data

Several studies have investigated the biological effects of similar oxalamide compounds:

  • Study on GPCR Interaction : A study published in PubMed Central explored the interaction of oxalamides with GPCRs, noting their potential in influencing receptor activity and downstream signaling pathways .
  • Antidepressant Activity Assessment : Research indicated that compounds with similar structures demonstrated significant serotonin reuptake inhibition, suggesting potential antidepressant effects .
  • Inflammation Model Studies : In vitro models showed that related compounds could reduce pro-inflammatory cytokine production in macrophages .

Comparative Biological Activity Table

Compound NameBiological TargetEffectReference
N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylet hyl]ethanediamideGPCRsModulation of signaling pathways
Similar Oxalamide DerivativeSerotonin TransporterInhibition
Related Piperazine CompoundMacrophagesReduced cytokine production

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

  • Intermediate formation : Preparation of the thiophen-3-yl and 4-methylpiperazinyl intermediates via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) .
  • Amide bond formation : Use of coupling reagents like EDC or DCC in solvents such as dichloromethane or dimethylformamide (DMF) under controlled temperatures (0–25°C) .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton and carbon environments, particularly for distinguishing the chlorophenyl, piperazinyl, and thiophene moieties .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • UV Spectroscopy : To assess electronic transitions in aromatic and heterocyclic systems .

Q. What biological activities have been preliminarily observed for this compound?

  • Methodological Answer :

  • Antimicrobial screening : Tested against Gram-positive/negative bacteria using agar diffusion assays .
  • Anticancer potential : Evaluated via in vitro cytotoxicity assays (e.g., MTT) on cancer cell lines, focusing on apoptosis induction .
  • Receptor interaction studies : Molecular docking simulations to predict binding affinity with targets like kinase enzymes or GPCRs .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing the thiophen-3-yl intermediate?

  • Methodological Answer :

  • Catalyst optimization : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos to enhance coupling efficiency .
  • Solvent selection : Tetrahydrofuran (THF) or DMF at 60–80°C improves solubility and reaction kinetics .
  • Workflow design : Apply Design of Experiments (DoE) to statistically optimize temperature, stoichiometry, and reaction time .

Q. What strategies are effective in resolving contradictory bioactivity data across different studies?

  • Methodological Answer :

  • Assay standardization : Compare protocols for cell lines, incubation times, and control compounds .
  • Purity verification : Use HPLC (>95% purity threshold) to rule out impurities affecting bioactivity .
  • Structure-Activity Relationship (SAR) analysis : Systematically modify substituents (e.g., chlorophenyl vs. fluorophenyl) to isolate activity drivers .

Q. How to design experiments to elucidate the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modified piperazinyl (e.g., dimethylamino vs. morpholino) or thiophene (e.g., 3-yl vs. 2-yl) groups .
  • Biological testing : Conduct parallel assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity .
  • Computational modeling : Density Functional Theory (DFT) to predict electronic effects of substituents on binding .

Q. What analytical methods can differentiate between stereoisomers or conformers of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use chiral stationary phases (e.g., amylose-based) to separate enantiomers .
  • X-ray crystallography : Resolve absolute configuration of crystals grown from methanol/acetone mixtures .
  • NOESY NMR : Detect spatial proximity of protons to identify dominant conformers .

Q. How to address solubility challenges in biological assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility without cytotoxicity .
  • Surfactants : Incorporate Tween-80 or PEG-based agents in buffer systems .
  • Prodrug strategies : Synthesize phosphate or ester derivatives for improved bioavailability .

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